molecular formula C17H17N3OS B2497169 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863588-45-8

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B2497169
CAS No.: 863588-45-8
M. Wt: 311.4
InChI Key: SHLZIRLNWVFVKV-UHFFFAOYSA-N
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Description

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a synthetic small molecule featuring the privileged thiazolo[5,4-b]pyridine scaffold, a structure recognized for its versatile biological activities and significant potential in medicinal chemistry research . This compound is designed as a high-quality research chemical for investigative purposes only. The core thiazolo[5,4-b]pyridine structure is a key pharmacophore in developing potent kinase inhibitors. Scientific literature demonstrates that derivatives of this heterocycle exhibit potent inhibitory activity against a range of critical therapeutic targets, including phosphoinositide 3-kinase (PI3K) and c-KIT kinase . Specifically, such analogs have shown nanomolar-level IC50 values against PI3Kα, highlighting their potential as lead compounds in oncology research . Furthermore, thiazolo[5,4-b]pyridine-based molecules have been identified as potent c-KIT inhibitors capable of overcoming drug resistance to imatinib in models of gastrointestinal stromal tumor (GIST), indicating their value in probing resistance mechanisms . Beyond oncology, related structures have also displayed notable antioxidant properties by acting as modulators of the NRF2-KEAP1 antioxidant defense pathway . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex derivatives, or as a pharmacological tool for in vitro studies aimed at exploring new signaling pathways in cancer biology and other disease areas . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLZIRLNWVFVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide typically involves a multi-step process starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through the annulation of a thiazole ring with a pyridine ring.

    Substitution Reactions: The core structure is then functionalized with a phenyl group through substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Piperazine Modifications

Several compounds share the pentanamide backbone but incorporate piperazine rings for receptor affinity optimization:

Compound Name Key Structural Differences Biological Target Yield (%) Reference
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7m) Pyridine instead of thiazolo-pyridine; trifluoromethylphenyl-piperazine Dopamine D3 receptor 43
N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) Quinoline core; trifluoromethoxyphenyl-piperazine Unspecified CNS targets 41

Key Findings :

  • Piperazine derivatives exhibit moderate yields (41–43%), suggesting synthetic challenges in introducing bulky substituents .

Thiazolo-Pyridine Derivatives with Sulfonamide/Amide Variations

Compounds retaining the thiazolo-pyridine core but differing in side-chain functionalization:

Compound Name Key Structural Differences Biological Target Reference
5-Chloro-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide Thiophenesulfonamide instead of pentanamide Caspase-3 (CASP3_HUMAN)
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide Ethanesulfonamide; meta-substituted phenyl Unspecified enzyme inhibition

Key Findings :

  • Sulfonamide derivatives (e.g., CASP3_HUMAN-targeting compound) show enhanced polar surface area, likely reducing CNS penetration compared to pentanamide analogs .

Complex Heterocyclic Analogues

Advanced derivatives with extended substituents for improved pharmacokinetics:

Compound Name Key Structural Differences Biological Target Reference
(R)-3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)phenyl]propionamide (T32612) Methoxy-thiazolo-pyridine; cyclopentyl and piperazine-sulfonyl groups Kinase inhibition (e.g., SENP6/8)
N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide Acetamide; phenoxy linker Structural ligand (PDB: 6JG)

Key Findings :

  • T32612’s methoxy group and piperazine-sulfonyl substituent enhance binding to sentrin-specific proteases (SENP6/8), demonstrating the impact of electron-withdrawing groups on enzyme affinity .
  • The acetamide derivative (PDB: 6JG) has a lower molecular weight (MW = 361.4 g/mol) than the pentanamide analog (MW ≈ 380–400 g/mol), which may influence metabolic stability .

Biological Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core fused with a phenyl group and a pentanamide moiety. The unique structure contributes to its reactivity and biological activity. The thiazolo[5,4-b]pyridine framework is known for its pharmacological properties , including antitumor and anti-inflammatory effects .

Target Enzymes

This compound primarily targets the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. This enzyme plays a critical role in cell signaling pathways that regulate cell growth, survival, and proliferation . By inhibiting PI3Kα, the compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and potential apoptosis in cancer cells.

Biochemical Pathways

The inhibition of PI3Kα affects various downstream signaling pathways involved in cellular metabolism and gene expression. This interaction can lead to significant changes in cellular behavior, making it a potential candidate for cancer therapy .

Antitumor Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine, including this compound, exhibit potent antitumor activity. For instance, one study reported an IC50 value of 3.6 nM against PI3Kα for a related compound . The ability to inhibit cancer cell growth makes this compound a promising candidate for further development in oncology.

Antibacterial and Anti-inflammatory Properties

In addition to its antitumor effects, the compound has shown antibacterial and anti-inflammatory activities. For example, derivatives have demonstrated significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM . The anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways through enzyme inhibition.

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of various thiazolo[5,4-b]pyridine derivatives on human cancer cell lines using MTT assays. The results indicated substantial cytotoxicity against multiple cancer types, supporting the potential use of these compounds in cancer therapy .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of thiazolo[5,4-b]pyridine derivatives against several bacterial strains. The findings revealed that specific derivatives exhibited promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests good bioavailability due to its strong inhibitory action against PI3Kα. In silico studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, essential for therapeutic applications .

Summary Table of Biological Activities

Activity Type Effect IC50/MIC Value
AntitumorInhibition of PI3Kα3.6 nM
AntibacterialInhibition of Pseudomonas aeruginosa0.21 μM
Anti-inflammatoryModulation of inflammatory pathwaysNot specified

Q & A

Q. How can researchers optimize the synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide to improve yield and purity?

Methodological Answer:

  • Core Reaction Steps : The synthesis typically involves constructing the thiazolo[5,4-b]pyridine scaffold via cyclization (e.g., using copper iodide under microwave irradiation) , followed by coupling with a pentanamide-substituted phenyl group.
  • Purification Strategies : Use normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide in dichloromethane) for initial purification, followed by amine-phase chromatography (e.g., RediSep Rf Gold Amine columns) to resolve impurities .
  • Yield Optimization : Adjust substituents on the piperazine or aryl groups (e.g., trifluoromethyl vs. dichlorophenyl) to reduce steric hindrance during coupling reactions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., δ 8.58 ppm, J = 1.08 Hz for aromatic protons) to confirm regioselectivity of the thiazolo-pyridine core .
  • Mass Spectrometry (MS) : Use LC/MS to verify molecular weight (e.g., M+H+ = 483 for analogs) and detect fragmentation patterns .
  • High-Resolution Mass Spectrometry (HRMS) and Infrared Spectroscopy (IR) for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended for initial activity screening?

Methodological Answer:

  • Kinase Inhibition Assays : Test against phosphoinositide 3-kinase (PI3K) isoforms using ADP-Glo™ assays, as thiazolo-pyridine derivatives exhibit nanomolar IC₅₀ values .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in potency across analogs?

Methodological Answer:

  • Substituent Analysis : Compare analogs with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups on the arylpiperazine moiety. For example, -CF₃ enhances PI3Kα inhibition by 3-fold compared to -Cl .
  • Crystallography : Resolve X-ray structures of the compound bound to PI3Kγ to identify hydrogen bonding (e.g., with Val882) and hydrophobic interactions driving selectivity .
  • Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays) using Z’-factor validation .

Q. What strategies mitigate poor solubility in pharmacokinetic (PK) studies?

Methodological Answer:

  • Formulation Optimization : Use co-solvents (e.g., 10% DMSO in PEG-400) for in vivo dosing .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the pentanamide chain to enhance aqueous solubility .
  • Salt Formation : Test hydrochloride or mesylate salts to improve bioavailability, as demonstrated for sulfonamide analogs .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm PI3K target engagement by monitoring protein stability shifts in lysates treated with 1–10 µM compound .
  • RNA Sequencing : Identify downstream pathway modulation (e.g., AKT/mTOR suppression) in treated vs. untreated cells .
  • In Vivo PD Models : Use tumor xenografts to correlate plasma concentrations (LC-MS/MS) with phospho-AKT inhibition (Western blot) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human vs. mouse) to explain species-specific differences. For example, cytochrome P450-mediated oxidation of the thiazole ring reduces in vivo activity .
  • Plasma Protein Binding : Measure free fraction using equilibrium dialysis; >95% binding may limit tissue penetration .
  • Tumor Microenvironment Factors : Test hypoxic conditions (e.g., 1% O₂) to evaluate compound stability under physiological stress .

Q. What computational tools predict off-target interactions for this scaffold?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., KLIFS) for potential off-targets like JAK2 or EGFR .
  • Machine Learning Models : Apply DeepChem or Schrödinger’s Phase to predict ADMET profiles, prioritizing analogs with >50% human intestinal absorption .

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